molecular formula C13H9Cl3 B13341521 2,5,8-Trichloro-3a,9-dihydro-1H-phenalene

2,5,8-Trichloro-3a,9-dihydro-1H-phenalene

Cat. No.: B13341521
M. Wt: 271.6 g/mol
InChI Key: WTFPMGFDMMNOAL-UHFFFAOYSA-N
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Description

2,5,8-Trichloro-3a,9-dihydro-1H-phenalene is an organic compound with a unique structure that includes three chlorine atoms attached to a phenalene backbone

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,5,8-Trichloro-3a,9-dihydro-1H-phenalene typically involves the chlorination of a phenalene precursor. The reaction conditions often require the use of chlorinating agents such as thionyl chloride or phosphorus pentachloride under controlled temperatures to ensure selective chlorination at the desired positions.

Industrial Production Methods

Industrial production of this compound may involve large-scale chlorination processes using continuous flow reactors to maintain consistent reaction conditions. The use of catalysts and optimized reaction parameters can enhance the yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions

2,5,8-Trichloro-3a,9-dihydro-1H-phenalene can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form corresponding quinones or other oxidized derivatives.

    Reduction: Reduction reactions can remove chlorine atoms or reduce other functional groups present in the molecule.

    Substitution: Chlorine atoms can be substituted with other functional groups such as hydroxyl, amino, or alkyl groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide or ammonia.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while substitution reactions can produce a variety of functionalized phenalene derivatives.

Scientific Research Applications

2,5,8-Trichloro-3a,9-dihydro-1H-phenalene has several scientific research applications:

    Chemistry: It is used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.

    Biology: The compound’s derivatives may have potential biological activities, making it a candidate for drug development and biochemical studies.

    Medicine: Research into its pharmacological properties could lead to new therapeutic agents.

    Industry: It can be used in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism by which 2,5,8-Trichloro-3a,9-dihydro-1H-phenalene exerts its effects depends on its interaction with molecular targets. The chlorine atoms can participate in various chemical interactions, influencing the compound’s reactivity and binding affinity to different biological molecules. Pathways involved may include enzyme inhibition or activation, receptor binding, and modulation of cellular processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,5,8-Trichloro-3a,9-dihydro-1H-phenalene is unique due to its specific substitution pattern and the presence of three chlorine atoms, which confer distinct chemical and physical properties. This uniqueness makes it valuable for specific applications where these properties are advantageous.

Properties

Molecular Formula

C13H9Cl3

Molecular Weight

271.6 g/mol

IUPAC Name

2,5,8-trichloro-3a,9-dihydro-1H-phenalene

InChI

InChI=1S/C13H9Cl3/c14-10-1-7-2-11(15)5-9-6-12(16)4-8(3-10)13(7)9/h1-4,7H,5-6H2

InChI Key

WTFPMGFDMMNOAL-UHFFFAOYSA-N

Canonical SMILES

C1C2=C3C(C=C1Cl)C=C(C=C3C=C(C2)Cl)Cl

Origin of Product

United States

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